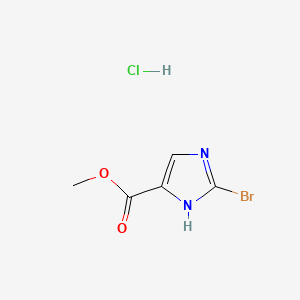

methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride

Description

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate group at the 5-position of the imidazole ring, with a methyl ester and hydrochloride salt form.

Properties

Molecular Formula |

C5H6BrClN2O2 |

|---|---|

Molecular Weight |

241.47 g/mol |

IUPAC Name |

methyl 2-bromo-1H-imidazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C5H5BrN2O2.ClH/c1-10-4(9)3-2-7-5(6)8-3;/h2H,1H3,(H,7,8);1H |

InChI Key |

VRQTVZZOBJBTOM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N1)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-methylimidazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative without the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Substitution: Formation of various substituted imidazole derivatives.

Reduction: Formation of 1-methylimidazole-5-carboxylate.

Oxidation: Formation of imidazole N-oxides.

Scientific Research Applications

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and carboxylate group play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-methyl-1H-imidazole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.

1-Methylimidazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

2-Methylimidazole: Lacks both the bromine atom and carboxylate group, significantly altering its chemical properties.

Uniqueness

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is unique due to the presence of both the bromine atom and carboxylate group, which confer distinct reactivity and versatility in synthetic and biological applications. This combination allows for a wide range of chemical transformations and potential biological activities .

Biological Activity

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is a halogenated imidazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.47 g/mol. The compound features a bromine atom at the 2-position and a carboxylate group at the 5-position of the imidazole ring, which contributes to its unique reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Enzyme Inhibition : Imidazole derivatives are known for their role in inhibiting enzymes involved in metabolic pathways, which may provide therapeutic benefits in treating diseases such as cancer and fungal infections.

- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity, although further investigation is necessary to elucidate its efficacy against specific cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

Enzyme Interaction

The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect metabolic pathways, contributing to its potential therapeutic effects.

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. For instance, it can interact with key signaling proteins, altering cellular responses and potentially impacting tumor growth and development.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against multiple bacterial strains with MIC values indicating significant potency. |

| Study B | Enzyme Inhibition | Demonstrated inhibition of specific metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders. |

| Study C | Antitumor | Showed cytotoxic effects on cancer cell lines with IC50 values indicating promising antitumor activity. |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) as low as 50 µg/mL against resistant strains, indicating its potential as a novel antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines by over 60% at concentrations of 100 µM, highlighting its potential as an antitumor agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.